

A Comparative Guide to Spectroscopic Data of Benzoylated Ribofuranose Intermediates

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Compound of Interest

Compound Name:

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

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For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the careful selection and characterization of protecting groups for ribofuranose are of paramount importance. Benzoylated ribofuranose intermediates are frequently employed due to their stability and influence on stereochemical outcomes. This guide provides a comparative analysis of the spectroscopic data for two key benzoylated intermediates, 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose and 1,2,3,5-tetra-O-benzoyl- β -D-ribofuranose, alongside the peracetylated analogue, 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose, to facilitate their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the benzoylated and acetylated ribofuranose intermediates.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compo und	H-1 (δ, ppm)	H-2 (δ, ppm)	H-3 (δ, ppm)	H-4 (δ, ppm)	H-5a, H- 5b (δ, ppm)	Acetyl CH₃ (δ, ppm)	Aromati c Η (δ, ppm)
1-O- Acetyl- 2,3,5-tri- O- benzoyl- β-D- ribofuran ose[1][2]	6.44	5.92	5.80	4.79	4.52	2.00	7.34-8.08
1,2,3,5- Tetra-O- benzoyl- β-D- ribofuran ose	Data not available	-	Data not available				
1,2,3,5- Tetra-O- acetyl-β- D- ribofuran ose	~6.15	~5.35	~5.25	~4.3	~4.1-4.2	~2.1 (multiple)	-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)



Comp ound	C-1 (δ, ppm)	C-2 (δ, ppm)	C-3 (δ, ppm)	C-4 (δ, ppm)	C-5 (δ, ppm)	Acetyl/ Benzo yl C=O (δ, ppm)	Acetyl CH₃ (δ, ppm)	Aroma tic C (δ, ppm)
1-O- Acetyl- 2,3,5- tri-O- benzoyl -β-D- ribofura nose	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e
1,2,3,5- Tetra- O- benzoyl -β-D- ribofura nose	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	-	Data not availabl e
1,2,3,5- Tetra- O- acetyl- β-D- ribofura nose	~98.0	~70.5	~70.0	~79.0	~63.0	~169.0- 170.5	~20.5- 21.0	-

Table 3: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D- ribofuranose[1]	C28H24O9	504.49	504 (M+), 445, 322, 218, 105 (base peak)
1,2,3,5-Tetra-O- benzoyl-β-D- ribofuranose[3]	СззН26О9	566.56	Data not available
1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose[4][5] [6]	С13Н18О9	318.28	318 (M+), 259, 217, 157, 115, 43

Experimental Protocols

Detailed methodologies for the synthesis of these ribofuranose intermediates are crucial for reproducibility and optimization.

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This synthesis is typically carried out in a three-step process starting from D-ribose.[7][8][9]

Step 1: Methyl Glycosidation

- D-ribose is dissolved in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄).
- The reaction mixture is stirred at room temperature for several hours to form the methyl ribofuranoside.
- The reaction is neutralized with a base (e.g., sodium carbonate) and the solvent is removed under reduced pressure.

Step 2: Benzoylation



- The crude methyl ribofuranoside is dissolved in a suitable solvent such as pyridine or a
 mixture of ethyl acetate and pyridine.
- Benzoyl chloride is added dropwise at a controlled temperature (typically 0-10 °C).
- The reaction is stirred for several hours to allow for the complete benzoylation of the hydroxyl groups.
- The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying and concentration to yield the benzoylated intermediate.

Step 3: Acetylation

- The benzoylated methyl ribofuranoside is dissolved in a mixture of acetic anhydride and acetic acid.
- A catalytic amount of a strong acid, such as sulfuric acid, is added.
- The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
- The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is then isolated through crystallization.

Synthesis of 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose

A detailed, reliable experimental protocol for the synthesis of 1,2,3,5-tetra-O-benzoyl- β -D-ribofuranose is not readily available in the public literature. General methods for perbenzoylation of sugars typically involve reacting the sugar with an excess of benzoyl chloride in a basic solvent like pyridine.

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

The per-acetylation of D-ribose is a common procedure in carbohydrate chemistry.[10]

 D-ribose is suspended in a mixture of acetic anhydride and a catalyst, often a strong acid like sulfuric acid or a base like sodium acetate.



- The reaction is typically stirred at or below room temperature.
- Upon completion, the reaction mixture is poured into ice-water to quench the excess acetic anhydride.
- The product is then extracted with an organic solvent, washed, dried, and purified by crystallization or chromatography to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Visualization of Synthetic and Analytical Workflows

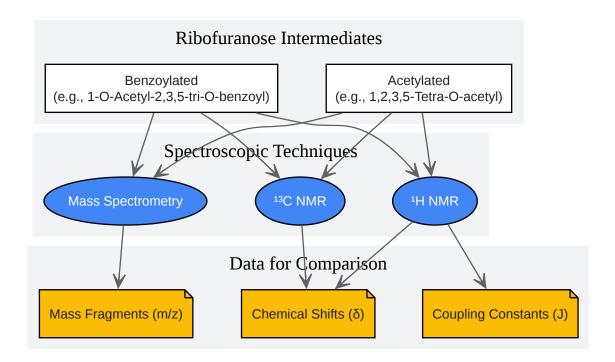
The following diagrams illustrate the general workflow for the synthesis and characterization of these ribofuranose intermediates and the logical relationship for comparing their spectroscopic data.



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Caption: Synthetic workflow for benzoylated and acetylated ribofuranose intermediates.





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Caption: Logical relationship for comparing spectroscopic data of protected ribofuranose.

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